molecular formula C13H22ClN5 B2597992 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride CAS No. 1353985-14-4

6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

Cat. No.: B2597992
CAS No.: 1353985-14-4
M. Wt: 283.8
InChI Key: UMIZCQCOAUWKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride is a pyrimidine derivative with a molecular formula of C₁₃H₂₂ClN₅ and a molecular weight of 283.80 g/mol . Its structure features a pyrimidine core substituted with a cyclopropylamine group at the 4-position and a 3-(aminomethyl)piperidin-1-yl moiety at the 6-position. The compound is synthesized with a purity of ≥95% and is marketed as a research chemical by BLD Pharm Ltd. under the catalog number BD289151 .

Properties

IUPAC Name

6-[3-(aminomethyl)piperidin-1-yl]-N-cyclopropylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5.ClH/c14-7-10-2-1-5-18(8-10)13-6-12(15-9-16-13)17-11-3-4-11;/h6,9-11H,1-5,7-8,14H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZCQCOAUWKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive domains (Table 1):

Functional Group Reactivity Profile
Pyrimidine ring (C₄N₂)Susceptible to electrophilic substitution at electron-deficient positions (C2/C5) .
Secondary amines (piperidine)Participate in alkylation, acylation, and condensation reactions .
Aminomethyl side chain (-CH₂NH₂)Engages in nucleophilic additions, Schiff base formation, and metal coordination .

Core Pyrimidine Modifications

  • Electrophilic Substitution : The pyrimidine ring undergoes halogenation or nitration under acidic conditions. For example, chlorination at C2 occurs with POCl₃ at 80°C, forming 2-chloro derivatives .

  • Nucleophilic Displacement : The cyclopropylamine group at C4 can be replaced by stronger nucleophiles (e.g., thiols) in polar aprotic solvents like DMF .

Piperidine Ring Reactions

  • Aminomethyl Group Reactivity : The -CH₂NH₂ substituent undergoes:

    • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines (λmax = 280 nm) .

    • Metal Chelation : Binds to Cu(II) or Fe(III) ions, forming octahedral complexes (confirmed by UV-Vis and ESR) .

Condensation and Cross-Coupling

  • Buchwald-Hartwig Amination : The secondary amine in piperidine participates in Pd-catalyzed cross-coupling with aryl halides (yield: 65–78%) .

  • Mitsunobu Reaction : The hydroxyl group in analogs (e.g., 1-(6-aminopyridin-3-yl)piperidin-4-ol) forms ethers with alcohols using DIAD/TPP .

Comparative Reaction Analysis

Reactivity differences between structurally related compounds are summarized in Table 2:

Compound Reaction Type Conditions Yield Ref
Target compoundSchiff base formationEtOH, RT, 12h82%
1-(6-Aminopyridin-3-yl)piperidin-4-olEtherificationDIAD/TPP, THF, 0°C → RT73%
6-(3-Aminopiperidin-1-yl)-N-cyclopropyl analogPd-catalyzed couplingPd₂(dba)₃, XPhos, 100°C68%

Stability and Degradation Pathways

  • Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl (pH < 2), regenerating the free base .

  • Oxidative Degradation : Exposure to H₂O₂ generates N-oxide derivatives (m/z +16 in HRMS) .

Scientific Research Applications

The compound features a piperidine ring substituted with an aminomethyl group and a cyclopropyl-pyrimidine moiety, which contributes to its biological activity. The presence of these functional groups is pivotal for its interaction with biological targets.

Neuropharmacological Research

Recent studies have highlighted the potential of this compound in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may influence pathways involved in mood regulation and cognitive function.

  • Mechanism of Action : Preliminary investigations indicate that the compound may act as an inhibitor of certain neurotransmitter transporters, potentially offering therapeutic benefits in conditions such as schizophrenia and depression. For instance, related compounds have shown efficacy as GlyT1 inhibitors, which are being explored for their role in enhancing glycine levels in the brain, thereby improving NMDA receptor function .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research into pyrimidine derivatives has demonstrated that modifications can lead to significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

  • In Vitro Studies : In vitro assays have shown that similar pyrimidine derivatives exhibit potent COX-2 inhibition with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride could be a valuable candidate for further development in treating inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships is crucial for optimizing the pharmacological profile of compounds like this one. Variations in the piperidine and pyrimidine moieties can significantly alter biological activity.

  • SAR Insights : Research has indicated that specific substitutions on the piperidine nitrogen can enhance selectivity and potency against targeted receptors . Continued SAR studies are essential for developing more effective derivatives with improved therapeutic indices.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroinflammation, compounds structurally related to this compound were tested for their ability to reduce glial activation and cytokine production. Results indicated a significant reduction in IL-1 beta and nitric oxide production, suggesting potential neuroprotective effects .

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory properties of pyrimidine derivatives in animal models. The results showed that certain derivatives effectively reduced paw edema and granuloma formation, indicating their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notes
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride 1353985-14-4 C₁₃H₂₂ClN₅ 283.80 3-(Aminomethyl)piperidin, N-cyclopropyl 95% Research chemical; potential kinase inhibitor scaffold
6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride 1353956-27-0 C₁₃H₂₂ClN₅ 283.80 4-(Aminomethyl)piperidin N/A Structural isomer; positional variation may affect receptor binding
6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride 1353946-78-7 C₁₂H₂₀ClN₅ 269.78 3-Amino piperidin 95% Lacks aminomethyl group; reduced steric bulk
1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride 1185307-01-0 C₉H₁₄Cl₂N₄ 249.14 Chloro substituent 98% Chlorine enhances electrophilicity; potential cytotoxic agent
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride N/A C₁₂H₁₈ClN₅ 267.76 Pyrrolo[2,3-d]pyrimidine core N/A Related to Ritlecitinib (JAK3 inhibitor); fused heterocycle improves bioavailability

Key Structural Differences and Implications

Positional Isomerism (3- vs. 4-Aminomethylpiperidin): The compound 6-(4-(aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS 1353956-27-0) is a positional isomer of the target compound. The shift from a 3- to 4-aminomethyl group on the piperidine ring may alter steric interactions and hydrogen-bonding capacity, influencing target binding affinity .

Aminomethyl vs. Amino Group: The analog 6-(3-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS 1353946-78-7) replaces the aminomethyl (-CH₂NH₂) group with a primary amine (-NH₂). This reduces molecular weight by ~14 g/mol and may decrease lipophilicity, impacting membrane permeability .

Chloro Substituent vs. Cyclopropylamine: 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride (CAS 1185307-01-0) substitutes the cyclopropylamine with a chlorine atom. This modification is common in prodrug design .

Heterocycle Fusion:

  • N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride incorporates a fused pyrrolopyrimidine core, which improves planar stacking interactions with biological targets. This structural feature is leveraged in clinical candidates like Ritlecitinib for autoimmune diseases .

Purity and Availability

  • The target compound and its analog 6-(3-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride are both available at 95% purity from BLD Pharm Ltd. .
  • In contrast, 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride is offered at 98% purity , suggesting stricter quality control for halogenated derivatives .

Biological Activity

6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride, with CAS number 1353985-14-4, is a compound characterized by its unique molecular structure that includes a pyrimidine ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

The molecular formula of this compound is C13H22ClN5, with a molecular weight of approximately 283.80 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol
CAS Number1353985-14-4
SMILES CodeCl.NCC1CN(CCC1)C2=CC(=NC=N2)NC3

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Antihistaminic Properties

Research indicates that compounds containing piperidine and pyrimidine structures can exhibit antihistaminic properties. A related study on similar piperidine derivatives demonstrated selective H(1)-antihistaminic activity, which could be relevant for developing sedative hypnotics . While specific data on this compound's antihistaminic activity is limited, its structural similarities suggest potential efficacy in this area.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of pyrimidine derivatives has been extensively studied, revealing that modifications to the piperidine and pyrimidine rings can significantly influence biological activity. For instance, alterations in substituents on the pyrimidine ring can enhance selectivity and potency against specific biological targets . The presence of an aminomethyl group in the piperidine ring may also contribute to increased binding affinity to target receptors.

Case Studies and Research Findings

Several studies have investigated related compounds that share structural features with this compound:

  • Pyrimidine Derivatives : Research focused on nitrogen-containing heterocycles like pyrimidines has shown their promising role in drug design due to diverse biological activities, including anti-inflammatory and anticancer effects .
  • Cardiotoxicity Studies : A study examining the cardiotoxicity of similar compounds indicated that modifications could mitigate hERG channel inhibition, a common side effect associated with many antihistamines . This highlights the importance of SAR in developing safer therapeutic candidates.
  • Crystallographic Studies : Crystallographic analysis of related compounds revealed insights into their molecular interactions and conformations, which are critical for understanding their biological mechanisms . Such studies can inform the design of new derivatives with improved efficacy and safety profiles.

Q & A

Q. Q1. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling powders to prevent inhalation .
  • Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
  • First Aid:
    • Inhalation: Move to fresh air; consult a physician if symptoms persist .
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush with water for several minutes; seek medical attention if irritation continues .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the presence of cyclopropyl, piperidinyl, and pyrimidinyl groups (e.g., δ 8.87 ppm for pyridine protons in analogous structures) .
    • High-Resolution Mass Spectrometry (HRMS): Compare observed [M+H]+^+ peaks with theoretical molecular weights (e.g., HRMS m/z 215 confirmed for related pyrimidine derivatives) .
    • HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, solvent, catalyst). For example:

    VariableRange TestedOptimal Condition
    Temperature30–80°C35°C (prevents decomposition)
    CatalystCuBr, Pd/CCuBr (avoids palladium residues)
    Reaction Time24–72 hrs48 hrs (balances conversion vs. side reactions)
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediates. For example, IR absorption at 3298 cm1^{-1} confirms amine formation in analogous syntheses .

Q. Q4. How can computational modeling resolve contradictions in experimental data (e.g., unexpected stereochemistry or reactivity)?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., ICReDD’s hybrid computational-experimental workflows) .
    • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO enhances nucleophilic substitution in pyrimidine derivatives) .
  • Data Integration: Combine experimental NMR shifts with computed chemical shielding tensors (e.g., GIAO-DFT) to validate stereochemical assignments .

Q. Q5. What strategies are effective for characterizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH (25°C, 24 hrs); monitor degradation via HPLC .
    • Thermal Stress: Heat at 40–60°C for 1 week; assess mass loss and impurity profiles .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life (e.g., activation energy EaE_a derived from accelerated stability data) .

Data Analysis and Experimental Design

Q. Q6. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • SAR Workflow:
    • Analog Synthesis: Modify substituents (e.g., cyclopropyl → methylcyclopropyl) using Suzuki-Miyaura couplings .
    • Biological Assays: Test analogs in dose-response curves (IC50_{50} determination) against target enzymes .
    • Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. Q7. What statistical methods are recommended for analyzing contradictory bioassay results?

Methodological Answer:

  • Robust Statistical Frameworks:
    • Bland-Altman Plots: Quantify agreement between replicate assays .
    • ANOVA with Tukey’s HSD: Identify outliers in dose-response datasets (e.g., p < 0.05 for significance) .
  • Error Source Identification: Use residual plots to detect instrument drift or pipetting inconsistencies .

Advanced Methodological Integration

Q. Q8. How can hybrid computational-experimental approaches accelerate reaction discovery for derivatives of this compound?

Methodological Answer:

  • Workflow Integration (ICReDD Model):
    • In Silico Screening: Generate virtual libraries of derivatives (e.g., substituent permutations at the pyrimidine 4-position) .
    • Machine Learning (ML): Train models on historical reaction data to predict feasible conditions (e.g., solvent-catalyst pairs) .
    • High-Throughput Experimentation (HTE): Validate top candidates in parallel reactors (e.g., 96-well plates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.